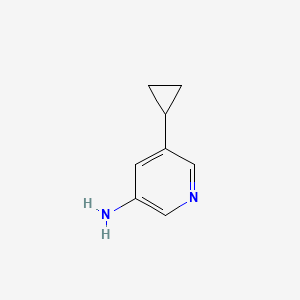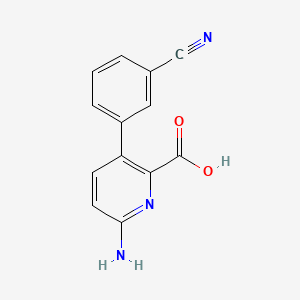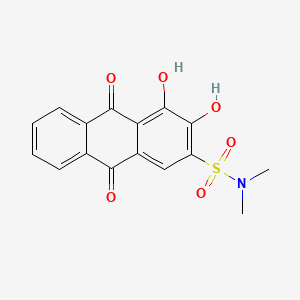![molecular formula C7H5N3O2 B597515 Ácido 1H-pirazolo[3,4-c]piridina-5-carboxílico CAS No. 1256824-45-9](/img/structure/B597515.png)
Ácido 1H-pirazolo[3,4-c]piridina-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid derivatives often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is characterized by the presence of a pyrazole and a pyridine ring . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions can involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule .Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Las 1H-pirazolo[3,4-b]piridinas, un grupo de compuestos heterocíclicos que incluyen el ácido 1H-pirazolo[3,4-c]piridina-5-carboxílico, han sido ampliamente estudiadas por sus aplicaciones biomédicas . Se han descrito más de 300.000 1H-pirazolo[3,4-b]piridinas, que se incluyen en más de 5.500 referencias .
Síntesis de heterociclos policíclicos
El ácido 1H-pirazolo[3,4-c]piridina-5-carboxílico se puede utilizar en la síntesis de heterociclos policíclicos . Este proceso implica el uso de cetonas como pareja de condensación .
Inhibidor de la nicotinamida fosforribosiltransferasa (NAMPT)
Los derivados del ácido 1H-pirazolo[3,4-c]piridina-5-carboxílico se han identificado como inhibidores efectivos de la nicotinamida fosforribosiltransferasa humana (NAMPT) . NAMPT es una enzima involucrada en la biosíntesis de NAD+, y su inhibición tiene aplicaciones terapéuticas potenciales en el tratamiento del cáncer .
Síntesis de derivados de pirazolopiridina
El ácido 1H-pirazolo[3,4-c]piridina-5-carboxílico se puede utilizar en la síntesis de derivados de pirazolopiridina . Se ha informado que estos derivados tienen diversas actividades biológicas .
Direcciones Futuras
The future directions for 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential biomedical applications . The diversity of the substituents present in these compounds allows a wide range of possible combinations, which could lead to new compounds with different biological activities .
Mecanismo De Acción
Target of Action
The primary target of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .
Mode of Action
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the normal function of NAMPT, leading to a decrease in the production of NAD+.
Biochemical Pathways
By inhibiting NAMPT, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid affects the NAD+ biosynthesis pathway . NAD+ is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling. Therefore, the inhibition of NAMPT can have wide-ranging effects on cellular function .
Result of Action
The inhibition of NAMPT by 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid leads to a decrease in NAD+ levels. This can affect various cellular processes, potentially leading to cell death . The exact molecular and cellular effects of this compound are still under investigation.
Análisis Bioquímico
Biochemical Properties
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This interaction inhibits NAMPT activity, leading to a decrease in NAD+ levels, which can affect cellular metabolism and energy production . Additionally, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid has been found to bind to peroxisome proliferator-activated receptor alpha (PPARα), modulating its activity and influencing lipid metabolism .
Cellular Effects
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of PPARα, leading to changes in the expression of genes involved in lipid metabolism and energy homeostasis . Furthermore, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid involves several key interactions with biomolecules. The compound binds to NAMPT, inhibiting its enzymatic activity and reducing NAD+ levels . This inhibition affects cellular energy production and metabolism. Additionally, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid interacts with PPARα, modulating its activity and influencing the expression of genes involved in lipid metabolism . These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid can lead to sustained inhibition of NAMPT activity and a persistent decrease in NAD+ levels . These findings suggest that the compound can have lasting effects on cellular metabolism and energy production.
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a dose-dependent inhibition of NAMPT activity, with higher doses leading to more significant reductions in NAD+ levels . At therapeutic doses, the compound has been found to effectively inhibit tumor growth and improve metabolic parameters in animal models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with NAMPT and PPARα. By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway, leading to reduced NAD+ levels and altered cellular metabolism . Additionally, the modulation of PPARα activity influences lipid metabolism and energy homeostasis . These interactions highlight the compound’s potential to impact metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound has been found to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and enzymes, influencing its localization and accumulation . Studies have shown that the compound can accumulate in the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound has been found to localize in the nucleus and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and energy production . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Propiedades
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-9-10-6(4)3-8-5/h1-3H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRUSLFGPDMCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)


![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)




![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)